molecular formula C16H22N2O5S B5373423 Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate

Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate

Cat. No.: B5373423
M. Wt: 354.4 g/mol
InChI Key: XLYSXWLTYPVYDQ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group. The final step involves the esterification of the benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The piperidine ring may also play a role in binding to receptors or enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]benzoate
  • Methyl 2-[(1-ethylsulfonylpiperidine-4-carbonyl)amino]benzoate
  • Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]phenylacetate

Uniqueness

Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-24(21,22)18-10-6-7-12(11-18)15(19)17-14-9-5-4-8-13(14)16(20)23-2/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSXWLTYPVYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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